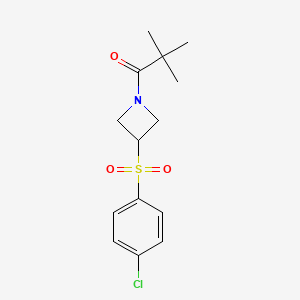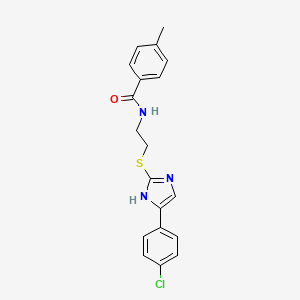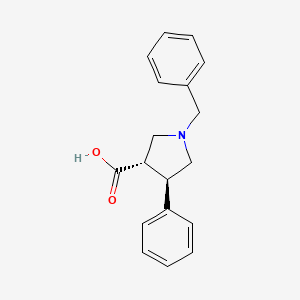
反式-1-苄基-4-苯基吡咯烷-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 It is known for its unique structure, which includes a pyrrolidine ring substituted with benzyl and phenyl groups
科学研究应用
Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with phenylacetic acid, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions
Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce amines.
作用机制
The mechanism of action of trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid
- 1-Benzyl-4-phenylpyrrolidine-2-carboxylic acid
- 1-Benzyl-4-phenylpyrrolidine-3-carboxamide
Uniqueness
Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid involves the reaction of benzylamine with 4-phenylbutyraldehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then cyclized with ethyl acetoacetate to form the pyrrolidine ring. The carboxylic acid group is introduced through oxidation of the primary alcohol using Jones reagent.", "Starting Materials": [ "Benzylamine", "4-Phenylbutyraldehyde", "Sodium borohydride", "Ethyl acetoacetate", "Chromium trioxide", "Sulfuric acid", "Acetone" ], "Reaction": [ "Step 1: Reaction of benzylamine with 4-phenylbutyraldehyde to form the corresponding imine in the presence of acetic acid", "Step 2: Reduction of the imine using sodium borohydride in methanol", "Step 3: Cyclization of the resulting amine with ethyl acetoacetate in the presence of acetic anhydride and pyridine", "Step 4: Oxidation of the primary alcohol using Jones reagent (chromium trioxide and sulfuric acid in acetone) to form the carboxylic acid group" ] } | |
CAS 编号 |
80896-73-7 |
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC 名称 |
(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m1/s1 |
InChI 键 |
IMROELKPEBZHGE-SJORKVTESA-N |
手性 SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
规范 SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)
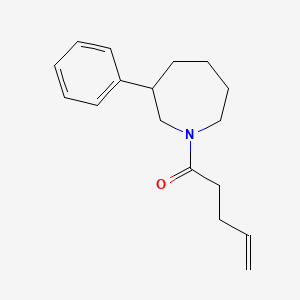
![8-(4-benzylpiperazin-1-yl)-7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594026.png)
![N-(2-METHOXYETHYL)-2-{[2-(3-METHOXYPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2594029.png)
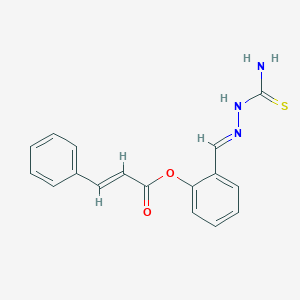
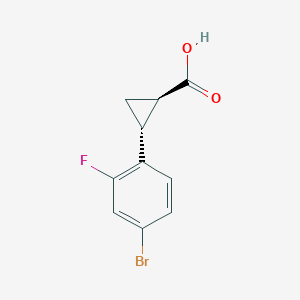
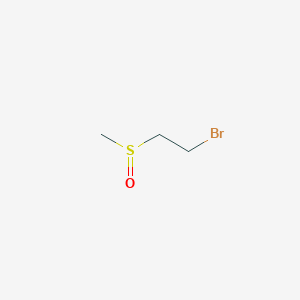

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)
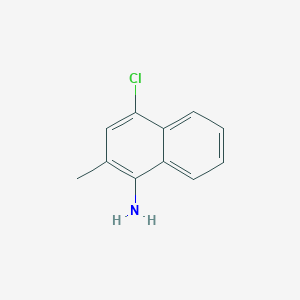
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2594039.png)
